3-Bromothiophene-2-carboxaldehyde
Overview
Description
3-Bromothiophene-2-carboxaldehyde: is an organosulfur compound with the molecular formula C5H3BrOS and a molecular weight of 191.05 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the third position and a formyl group at the second position of the thiophene ring . It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromothiophene-2-carboxaldehyde typically involves the bromination of thiophene followed by formylation. One common method includes the following steps :
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent to produce 2,3,5-tribromothiophene.
Debromination: The 2,3,5-tribromothiophene is then selectively debrominated to yield 3-bromothiophene.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromothiophene-2-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), solvents (dimethylformamide, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Major Products Formed:
Substitution: Various substituted thiophene derivatives.
Oxidation: 3-Bromothiophene-2-carboxylic acid.
Reduction: 3-Bromothiophene-2-methanol.
Scientific Research Applications
Chemistry: 3-Bromothiophene-2-carboxaldehyde is used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and polymers .
Biology and Medicine: In medicinal chemistry, it serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases .
Industry: The compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its electronic properties .
Mechanism of Action
The mechanism of action of 3-Bromothiophene-2-carboxaldehyde depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the formyl group, which can undergo nucleophilic addition reactions . In biological systems, its mechanism of action would depend on the specific target molecule or pathway it interacts with, which can vary based on the structure of the final synthesized compound .
Comparison with Similar Compounds
- 2-Bromothiophene
- 5-Bromo-2-thiophenecarboxaldehyde
- 2-Bromo-3-thiophenecarboxylic acid
Comparison: 3-Bromothiophene-2-carboxaldehyde is unique due to the specific positioning of the bromine and formyl groups, which influence its reactivity and the types of reactions it can undergo . For example, 2-Bromothiophene lacks the formyl group, making it less versatile in certain synthetic applications . Similarly, 5-Bromo-2-thiophenecarboxaldehyde has the formyl group at a different position, affecting its electronic properties and reactivity .
Properties
IUPAC Name |
3-bromothiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrOS/c6-4-1-2-8-5(4)3-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZHCWCOQDRYGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383882 | |
Record name | 3-Bromothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930-96-1 | |
Record name | 3-Bromothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20383882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromothiophene-2-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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